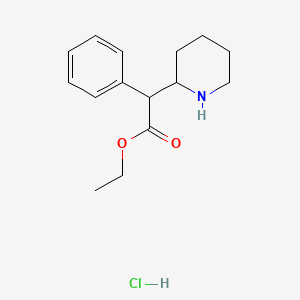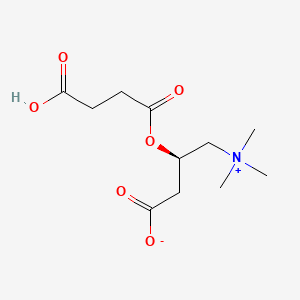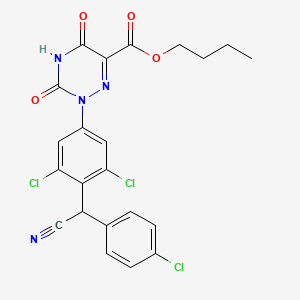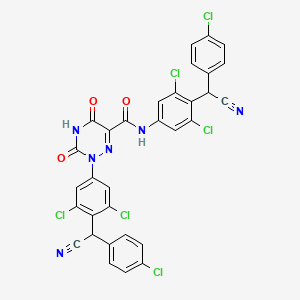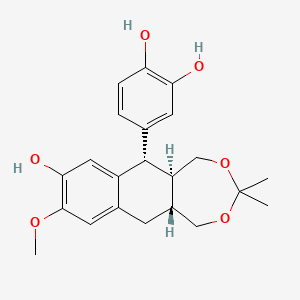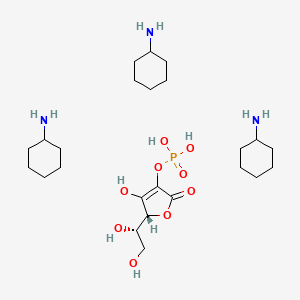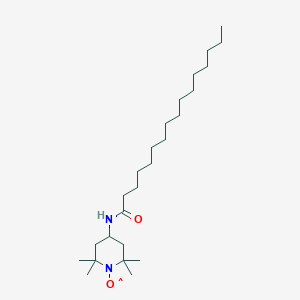
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-PAM-TEMPOL) is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .
Molecular Structure Analysis
The molecular weight of 4-PAM-TEMPOL is 409.67 and its molecular formula is C25H49N2O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis
The primary function of 4-PAM-TEMPOL is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues. It achieves this by donating an electron to the free radical, a process known as "reduction" .Physical And Chemical Properties Analysis
4-PAM-TEMPOL is a dark orange to dark brown sticky solid . It is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación
Material Science and Biochemistry Applications : It has been shown that 2,2,6,6-tetramethylpiperidine-1-oxyl derivatives, like TOAC, are effective in inducing β-turn and 310/α-helix structures in peptides. They also serve as rigid electron spin resonance probes and fluorescence quenchers, making them valuable in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Investigation of Polymer Systems : 4-Amino-2,2,6,6-tetramethylpiperidine- N -oxyl (a related derivative) is suitable for studying polymer systems. Its electro-paramagnetic resonance (EPR) spectra aid in determining the type and correlation time of rotational reorientation in polymer systems (Labský, Pilař, & Loevy, 1980).
Model Membrane Studies : Research on mixed monolayers of lecithin and 4-palmitamido-2,2,6,6-tetramethylpiperidine-l-oxyl at the air-water interface has shown that this compound can modify the monolayer's lateral compressibility, leading to a more expanded structure. This property is useful in understanding membrane dynamics and interactions (Chatelain, Defrise-Quertain, & Ruysschaert, 1979).
Electrocatalytic Applications : N-Oxyl compounds, including 2,2,6,6-tetramethylpiperidine N-oxyl derivatives, are used as catalysts for the selective oxidation of organic molecules. They find applications in electrosynthetic reactions and provide insights into the mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).
Spin Labeling in Biomedical Studies : Certain derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl have been synthesized for spin labeling, exhibiting antioxidant potential. These compounds are promising for applications in biomedical studies, particularly in magnetic-resonance imaging (MRI) (Yushkova et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is free radicals within the body . Free radicals are unstable atoms that can damage cells, causing illness and aging. They play a significant role in oxidative stress, inflammation, and cell death .
Mode of Action
This compound acts as a free radical scavenger . It interacts with free radicals by donating an electron to them, a process known as "reduction" . This neutralizes the free radicals and prevents them from causing damage to cells and tissues .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to oxidative stress and inflammation. By neutralizing free radicals, it reduces oxidative stress and inflammation, thereby protecting cells and tissues .
Pharmacokinetics
It is known that the compound is soluble in all organic solvents and insoluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is the reduction of oxidative stress and inflammation within the body . This can protect cells and tissues from damage, potentially preventing or mitigating various diseases and conditions associated with oxidative stress and inflammation.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The primary function of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues .
Cellular Effects
This compound acts as an antioxidant, shielding cells and tissues from oxidative damage inflicted by free radicals . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the donation of an electron to the free radical, effectively neutralizing it .
Propiedades
InChI |
InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYKZGOJSXDSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

